molecular formula C14H22N2O2 B2911911 tert-butyl N-[(2-aminophenyl)methyl]-N-ethylcarbamate CAS No. 1087784-32-4

tert-butyl N-[(2-aminophenyl)methyl]-N-ethylcarbamate

Cat. No.: B2911911
CAS No.: 1087784-32-4
M. Wt: 250.342
InChI Key: NSDOLYGKVOUDHW-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2-aminophenyl)methyl]-N-ethylcarbamate: is an organic compound with the molecular formula C14H22N2O2. It is a derivative of carbamate, featuring a tert-butyl group, an aminophenyl group, and an ethyl group.

Mechanism of Action

Target of Action

The primary targets of “tert-butyl N-[(2-aminophenyl)methyl]-N-ethylcarbamate” are currently unknown. This compound is a type of ester and can be used as an intermediate in organic synthesis . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “this compound”. For instance, it is recommended to store this compound in a dark place, sealed in dry conditions, at 2-8°C . These conditions help maintain the stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-aminophenyl)methyl]-N-ethylcarbamate typically involves the reaction of tert-butyl carbamate with 2-aminobenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to ensure consistent product quality and yield. The use of automated systems for purification and quality control can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl N-[(2-aminophenyl)methyl]-N-ethylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and as a probe for investigating biochemical pathways involving carbamate derivatives .

Medicine: Its structure allows for modifications that can enhance its pharmacological properties .

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is also used in the formulation of coatings and adhesives .

Comparison with Similar Compounds

  • tert-Butyl N-[(2-aminophenyl)methyl]-N-methylcarbamate
  • tert-Butyl N-[(2-aminophenyl)methyl]-N-propylcarbamate
  • tert-Butyl N-[(2-aminophenyl)methyl]-N-isopropylcarbamate

Comparison:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows for diverse chemical reactions and modifications, making it a valuable tool in research and development.

Properties

IUPAC Name

tert-butyl N-[(2-aminophenyl)methyl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-5-16(13(17)18-14(2,3)4)10-11-8-6-7-9-12(11)15/h6-9H,5,10,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDOLYGKVOUDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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